molecular formula C18H25ClO5 B5154581 Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate

Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate

Cat. No.: B5154581
M. Wt: 356.8 g/mol
InChI Key: RZIXTFUHBGIUPL-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of a chlorophenoxy group attached to a pentyl chain, which is further connected to a propanedioate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate typically involves the alkylation of diethyl malonate with 2-chlorophenoxy pentyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The reaction conditions are usually mild, and the product is obtained after purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Under heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the alkylation of diethyl malonate.

    Hydrochloric Acid or Sodium Hydroxide: Used for the hydrolysis of ester groups.

    Heat: Applied for decarboxylation reactions.

Major Products Formed

    Substituted Malonic Esters: Formed through alkylation reactions.

    Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.

Scientific Research Applications

Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs.

    Agricultural Chemistry: Studied for its role in the synthesis of agrochemicals.

    Material Science: Used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-(4-chlorophenoxy)pentyl]malonate
  • Diethyl [5-(3-chlorophenoxy)pentyl]malonate

Comparison

Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate is unique due to the position of the chlorine atom on the phenoxy group. This positional difference can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.

Properties

IUPAC Name

diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO5/c1-3-22-17(20)14(18(21)23-4-2)10-6-5-9-13-24-16-12-8-7-11-15(16)19/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIXTFUHBGIUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=CC=C1Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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